molecular formula C7H8N2O3 B1454797 1,6-Dimethyl-5-nitropyridin-2(1H)-one CAS No. 909572-70-9

1,6-Dimethyl-5-nitropyridin-2(1H)-one

Cat. No. B1454797
M. Wt: 168.15 g/mol
InChI Key: FAQUMHSTXDBJPQ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-5-nitropyridin-2(1H)-one, commonly known as DMNP, is an organic compound with a wide range of applications in scientific research. It is an aromatic nitro compound and an isomer of 1,6-dimethyl-2-nitropyridin-4(3H)-one (DMNPO). DMNP is a colorless solid with a melting point of 149-150 °C and a boiling point of 255 °C. It is insoluble in water, but soluble in most organic solvents. It is primarily used in the synthesis of various organic compounds, as well as in scientific research applications.

Mechanism Of Action

DMNP acts as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. Inhibition of these enzymes leads to an increase in the levels of certain neurotransmitters, such as serotonin and dopamine, which can have an antidepressant effect. In addition, DMNP has been shown to inhibit the activity of certain proteins, such as tyrosine hydroxylase and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters.

Biochemical And Physiological Effects

DMNP has been shown to have a variety of biochemical and physiological effects. In animal studies, DMNP has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which can have an antidepressant effect. In addition, DMNP has been shown to inhibit the activity of certain proteins, such as tyrosine hydroxylase and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters.

Advantages And Limitations For Lab Experiments

DMNP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable when stored in a dry environment. In addition, it is soluble in most organic solvents, making it easy to work with. However, DMNP is a strong oxidizing agent, and can be corrosive to some materials. In addition, it is toxic if ingested, and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of DMNP in scientific research. One potential direction is the use of DMNP in the study of enzyme kinetics and drug metabolism. Another potential direction is the use of DMNP in the study of the structure and function of proteins and cells. In addition, DMNP could be used in the study of the effects of environmental pollutants on biochemical and physiological processes. Finally, DMNP could be used in the development of new drugs and therapies for various diseases and disorders.

Scientific Research Applications

DMNP is widely used in scientific research applications. It is used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological effects. It is also used in the study of reaction mechanisms, enzyme kinetics, and drug metabolism. In addition, DMNP is used in the study of the structure and function of proteins, as well as in the study of the structure and function of cells.

properties

IUPAC Name

1,6-dimethyl-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQUMHSTXDBJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-5-nitropyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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